molecular formula C48H50N4O8 B13707333 Bis-DBCO-PEG4

Bis-DBCO-PEG4

Cat. No.: B13707333
M. Wt: 810.9 g/mol
InChI Key: BZGLRSPETVGNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-DBCO-PEG4, also known as Bis-sulfone-PEG4-DBCO, is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is widely used in the field of click chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This compound contains a dibenzylcyclooctyne (DBCO) group, which can react with azide groups to form stable triazole linkages without the need for a copper catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-DBCO-PEG4 involves the incorporation of DBCO groups into a PEG backboneThe reaction conditions often involve the use of anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure the stability of the reactive intermediates .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually purified through techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Bis-DBCO-PEG4 primarily undergoes click chemistry reactions, specifically SPAAC. This reaction involves the cycloaddition of the DBCO group with azide-containing molecules to form triazole linkages. The reaction is highly efficient and proceeds under mild conditions without the need for a copper catalyst .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include azide-containing molecules and anhydrous solvents like DMSO or DMF. The reaction conditions typically involve room temperature or slightly elevated temperatures to enhance the reaction rate .

Major Products

The major products formed from the reactions of this compound are triazole-linked conjugates. These products are highly stable and can be used in various applications, including bioconjugation and drug delivery .

Mechanism of Action

The mechanism of action of Bis-DBCO-PEG4 involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group in the compound reacts with azide groups on target molecules to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules and materials without the need for a copper catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis-DBCO-PEG4 is unique due to its ability to undergo SPAAC reactions without the need for a copper catalyst, making it highly suitable for biological applications where copper can be toxic. Additionally, the PEG4 linker provides enhanced solubility and biocompatibility, making it an ideal choice for various scientific and industrial applications .

Properties

Molecular Formula

C48H50N4O8

Molecular Weight

810.9 g/mol

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide

InChI

InChI=1S/C48H50N4O8/c53-45(21-23-47(55)51-35-41-13-3-1-9-37(41)17-19-39-11-5-7-15-43(39)51)49-25-27-57-29-31-59-33-34-60-32-30-58-28-26-50-46(54)22-24-48(56)52-36-42-14-4-2-10-38(42)18-20-40-12-6-8-16-44(40)52/h1-16H,21-36H2,(H,49,53)(H,50,54)

InChI Key

BZGLRSPETVGNDI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Origin of Product

United States

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